N-BOC-2-cyclohexylethylamine

Description

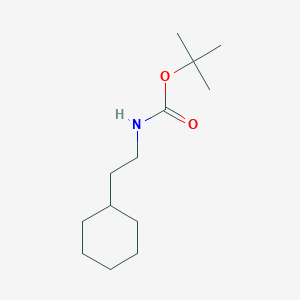

N-BOC-2-cyclohexylethylamine (tert-butyl (2-cyclohexylethyl)carbamate) is a protected amine derivative widely used in organic synthesis and pharmaceutical chemistry. The tert-butoxycarbonyl (BOC) group serves as a temporary protective group for the amine functionality, enabling selective reactions at other sites of the molecule during multi-step syntheses. This compound features a cyclohexyl ethyl backbone, which contributes to its lipophilicity and steric bulk, influencing its reactivity and applications in drug discovery, peptide synthesis, and catalysis.

Properties

Molecular Formula |

C13H25NO2 |

|---|---|

Molecular Weight |

227.34 g/mol |

IUPAC Name |

tert-butyl N-(2-cyclohexylethyl)carbamate |

InChI |

InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)14-10-9-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,14,15) |

InChI Key |

AYWBUQNFKIKWAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1CCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(Carboxymethyl)cycloheximide

- Structure : Features a cyclohexane ring with a carboxymethyl group attached to the amine.

- Synthesis : Synthesized via a multi-step protocol involving Mzinc(II)-chloride-diethyl ether complex-mediated reactions, followed by coupling with adamantane derivatives using PyBOP as a coupling agent. Yields range from 41.4% to 76.7% depending on substituents .

- Key Differences :

- Lacks the BOC protective group, making it more reactive toward nucleophiles.

- Contains a carboxylic acid moiety, enhancing solubility in polar solvents compared to the lipophilic BOC derivative.

2-[(2-Chlorophenyl)amino]-N-cyclohexylacetamide

- Structure : Combines a cyclohexyl group with a 2-chlorophenyl-substituted acetamide.

- Properties : Molecular weight = 266.77 g/mol; CAS 1396647-85-7. The chloroaryl group introduces electronic effects, altering reactivity in electrophilic substitution reactions .

- Key Differences :

- Amide functionality instead of a carbamate (BOC) group, reducing susceptibility to acidic deprotection.

- The 2-chlorophenyl group may confer distinct biological activity, such as receptor-binding selectivity.

Adamantane-Based Amine Derivatives

- Examples : 3,5-Dimethyl-1-adamantamine hydrochloride and (3-ethyl-1-adamantyl)amine hydrochloride.

- Synthesis : Coupled with N-(carboxymethyl)cycloheximide via PyBOP-mediated amide bond formation, achieving yields up to 76.7% .

- Key Differences :

- Adamantane’s rigid, polycyclic structure contrasts with the flexible cyclohexylethyl chain in this compound, affecting conformational stability and molecular recognition.

- Adamantane derivatives often exhibit enhanced metabolic stability in drug design applications.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.